![molecular formula C20H15ClN4O B7719384 N-(4-chlorobenzyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-amine](/img/structure/B7719384.png)
N-(4-chlorobenzyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-amine
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Overview
Description
N-(4-chlorobenzyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-amine, also known as CPOP, is a small molecule compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and biological research.
Scientific Research Applications
N-(4-chlorobenzyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-amine has been extensively studied for its potential applications in various scientific fields. In medicinal chemistry, N-(4-chlorobenzyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-amine has been shown to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. N-(4-chlorobenzyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-amine has also been investigated for its potential as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
In drug discovery, N-(4-chlorobenzyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-amine has been used as a scaffold for the development of novel compounds with improved pharmacological properties. The unique structure of N-(4-chlorobenzyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-amine allows for the modification of its chemical structure to enhance its potency, selectivity, and pharmacokinetic properties.
In biological research, N-(4-chlorobenzyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-amine has been used as a tool to investigate the mechanism of action of various proteins and enzymes. N-(4-chlorobenzyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-amine can bind to specific target proteins and inhibit their activity, providing insights into their function and potential therapeutic targets.
Mechanism of Action
The mechanism of action of N-(4-chlorobenzyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-amine is not fully understood, but it is believed to involve the inhibition of specific enzymes and proteins. N-(4-chlorobenzyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-amine has been shown to bind to the active site of various enzymes, including kinases and proteases, and inhibit their activity. This inhibition can result in the modulation of various cellular processes, including cell proliferation, apoptosis, and signal transduction.
Biochemical and Physiological Effects:
N-(4-chlorobenzyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-amine has been shown to exhibit potent antitumor activity in various cancer cell lines. In vitro studies have demonstrated that N-(4-chlorobenzyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-amine induces cell cycle arrest and apoptosis in cancer cells, leading to their death. N-(4-chlorobenzyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-amine has also been shown to inhibit the migration and invasion of cancer cells, which are critical processes in cancer metastasis.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(4-chlorobenzyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-amine is its potent activity against cancer cells, making it a valuable tool for cancer research. N-(4-chlorobenzyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-amine can also be easily synthesized in the laboratory, allowing for the production of large quantities for research purposes. However, N-(4-chlorobenzyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-amine has some limitations, including its low solubility in water and its potential toxicity at high concentrations. These limitations must be taken into consideration when designing experiments using N-(4-chlorobenzyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-amine.
Future Directions
There are several potential future directions for research involving N-(4-chlorobenzyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-amine. One area of interest is the development of novel compounds based on the N-(4-chlorobenzyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-amine scaffold with improved pharmacological properties. Another area of interest is the investigation of the mechanism of action of N-(4-chlorobenzyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-amine and its potential therapeutic targets. Additionally, N-(4-chlorobenzyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-amine could be used in combination with other therapeutic agents to enhance their efficacy and reduce toxicity. Overall, N-(4-chlorobenzyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-amine is a promising compound with significant potential for various scientific applications.
Synthesis Methods
The synthesis of N-(4-chlorobenzyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-amine involves a multi-step process that starts with the reaction of 4-chlorobenzylamine with 2-bromo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridine. This reaction results in the formation of an intermediate product, which is then subjected to further reactions to produce N-(4-chlorobenzyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-amine. The overall yield of the synthesis process is around 40%, and the purity of the final product can be improved through various purification techniques.
properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN4O/c21-16-10-8-14(9-11-16)13-23-19-17(7-4-12-22-19)20-24-18(25-26-20)15-5-2-1-3-6-15/h1-12H,13H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCPBBTPYZFHCSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)C3=C(N=CC=C3)NCC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-chlorophenyl)methyl]-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-amine |
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